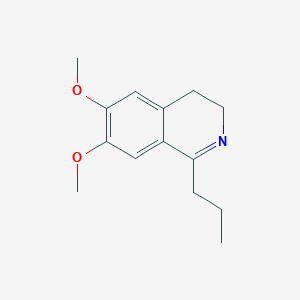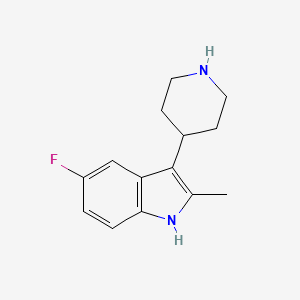
5-Fluoro-2-methyl-3-(piperidin-4-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2-methyl-3-(piperidin-4-yl)-1H-indole is a synthetic organic compound that belongs to the indole class of compounds. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and have significant biological and pharmacological activities. The presence of the fluorine atom and the piperidinyl group in this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methyl-3-(piperidin-4-yl)-1H-indole typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the indole core: This can be achieved through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.
Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the piperidinyl group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with piperidine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
5-Fluoro-2-methyl-3-(piperidin-4-yl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted derivatives where the fluorine atom is replaced by other functional groups.
科学的研究の応用
5-Fluoro-2-methyl-3-(piperidin-4-yl)-1H-indole has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological and psychiatric disorders.
Biological Research: The compound is used in studies to understand the role of indole derivatives in biological systems and their interactions with various biomolecules.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
作用機序
The mechanism of action of 5-Fluoro-2-methyl-3-(piperidin-4-yl)-1H-indole involves its interaction with specific molecular targets in the body. The fluorine atom and the piperidinyl group play crucial roles in modulating the compound’s binding affinity and selectivity towards these targets. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
5-Fluoro-2-methyl-1H-indole: Lacks the piperidinyl group, which may result in different pharmacological properties.
2-Methyl-3-(piperidin-4-yl)-1H-indole: Lacks the fluorine atom, which can affect its reactivity and biological activity.
5-Fluoro-1H-indole: Lacks both the methyl and piperidinyl groups, making it less complex and potentially less active in certain applications.
Uniqueness
5-Fluoro-2-methyl-3-(piperidin-4-yl)-1H-indole is unique due to the combination of the fluorine atom, methyl group, and piperidinyl group, which collectively contribute to its distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C14H17FN2 |
|---|---|
分子量 |
232.30 g/mol |
IUPAC名 |
5-fluoro-2-methyl-3-piperidin-4-yl-1H-indole |
InChI |
InChI=1S/C14H17FN2/c1-9-14(10-4-6-16-7-5-10)12-8-11(15)2-3-13(12)17-9/h2-3,8,10,16-17H,4-7H2,1H3 |
InChIキー |
GLSDDKOXLYWBFE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)C3CCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


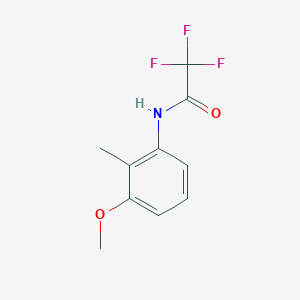
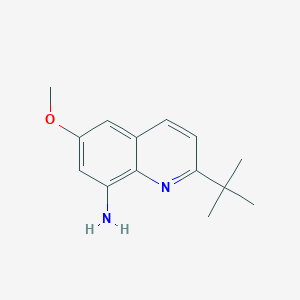
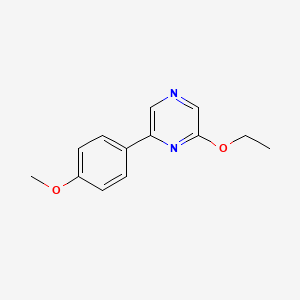
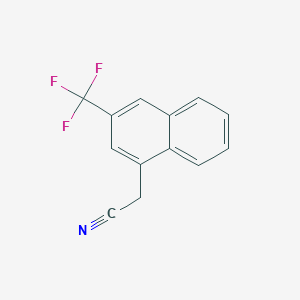
![5,5-Difluoro-5a-methyl-1H,4H,4aH,5H,5aH,6H-cyclopropa[f]indazole-3-carboxylic acid](/img/structure/B11877905.png)
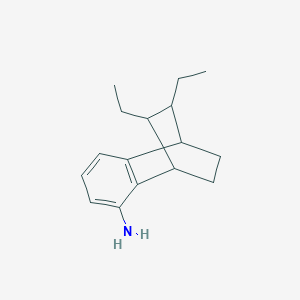


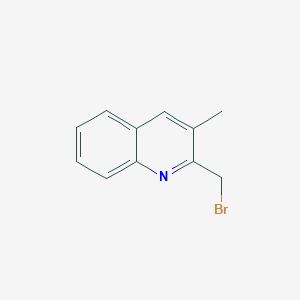
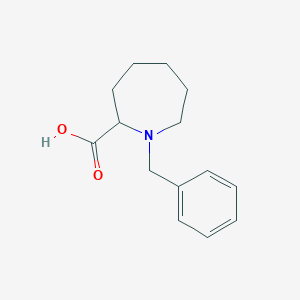
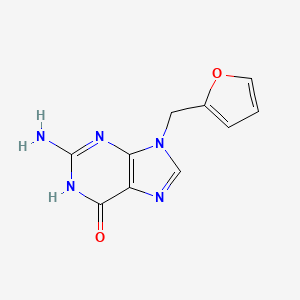

![N-((7-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B11877948.png)
